molecular formula C23H30N2 B1663867 Emopamil CAS No. 211813-86-4

Emopamil

Cat. No. B1663867
M. Wt: 334.5 g/mol
InChI Key: DWAWDSVKAUWFHC-UHFFFAOYSA-N
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Description

Emopamil is a calcium channel blocker and a high-affinity ligand of human sterol isomerase . It’s also known as EMP and is a phenylalkylamine and inhibitor of 5-hydroxytryptamine 5-HT2 receptors . It includes a chiral quaternary carbon center, and research has indicated that its optical isomers have different biological effects .


Molecular Structure Analysis

Emopamil’s molecular formula is C23H30N2 . Its structure consists of an organic amino compound, nitrile compound, and a member of two benzene rings .


Chemical Reactions Analysis

Emopamil interacts in an extracellular site of the nerve cell to inhibit calcium channel responses while other phenylalkylamines act at an intracellular site . The interaction site of Emopamil suggests its greater neuroprotective efficacy in research related to ischemia .


Physical And Chemical Properties Analysis

Emopamil has an average mass of 334.498 Da and a monoisotopic mass of 334.240906 Da . More detailed physical and chemical properties are not available in the current resources.

Safety And Hazards

Emopamil should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Emopamil is currently being evaluated in a phase 1 study in patients with recurrent, high-grade glioma . The FDA has granted Orphan Drug designation to DSP-0390 for the treatment of high-grade glioma .

properties

IUPAC Name

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAWDSVKAUWFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868474
Record name 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emopamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Emopamil

CAS RN

78370-13-5
Record name Emopamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78370-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emopamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078370135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emopamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M514041RF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Emopamil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,240
Citations
S Silve, PH Dupuy, C Labit-Lebouteiller… - Journal of Biological …, 1996 - ASBMB
Δ8-Δ7 sterol isomerase is an essential enzyme on the sterol biosynthesis pathway in eukaryotes. This endoplasmic reticulum-resident membrane protein catalyzes the conversion of Δ8-…
Number of citations: 150 www.jbc.org
K Okiyama, DH Smith, MJ Thomas… - Journal of neurosurgery, 1992 - thejns.org
… Treatment with (S)-emopamil significantly reduced focal brain edema at 48 hours after brain … following (S)-emopamil treatment. In addition, (S)-emopamil also attenuated the deficits in …
Number of citations: 102 thejns.org
M Matsumoto, MS Scheller, MH Zornow, MA Strnat - Stroke, 1993 - Am Heart Assoc
We sought to determine the effects of two different calcium channel antagonists, S-emopamil and nimodipine, on hippocampal glutamate and glycine release and to compare their …
Number of citations: 36 www.ahajournals.org
GW Bielenberg, D Sauer, J Nughsch, T Beck… - Naunyn-Schmiedeberg's …, 1989 - Springer
… The effects of the calcium entry blocker emopamil on … of emopamil [4 mg/kg racemate or 2 mg/kg (S)-emopamil; iv] … In the histological series (S)-emopamil was applied at doses …
Number of citations: 32 link.springer.com
BW Lin, WD Dietrich, R Busto, MD Ginsberg - Stroke, 1990 - Am Heart Assoc
… (S)-Emopamil is a novel … (S)-emopamil on the histopathologic consequences of global brain ischemia in anesthetized rats. Pretreated rats (« = 15) received 20 mg/kg ip (S)-emopamil 30 …
Number of citations: 28 www.ahajournals.org
GA Rosenberg, MJ Navratil - Stroke, 1994 - Am Heart Assoc
… mg/kg (SJ-emopamil 1 hour after … -emopamil before or shortly after an ischemic or traumatic injury has been shown to be beneficial.Therefore, we investigated the effect of fSj-emopamil …
Number of citations: 20 www.ahajournals.org
H Nakayama, MD Ginsberg, WD Dietrich - Neurology, 1988 - AAN Enterprises
… Article abstract-(S)-Emopamil is a novel calcium channel … In this study, we investigated the effects of (S)-emopamil on the … In three treatment protocols, intraperitoneal (S)-emopamil …
Number of citations: 155 n.neurology.org
GW BIELENBERG… - Cerebral Ischemia and …, 2012 - books.google.com
… Our results demonstrate a tendency towards lower lactate levels in the emopamil-treated … the emopamil group we conclude that the faster lactate disappearance caused by emopamil in …
Number of citations: 0 books.google.com
T Kimura, N Yamamoto, Y Suzuki… - The Journal of …, 2002 - ACS Publications
An asymmetric synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile (emopamil left hand, 2) has been completed by use of the MAD (methyl aluminum bis(4-methyl-2,6-di-…
Number of citations: 35 pubs.acs.org
C Plangger, H Völkl - Acta neurologica scandinavica, 1995 - Wiley Online Library
… The values of the ICP for the amiloride and s‐emopamil treated animals are significantly p < … of amiloride or (s)‐emopamil. Amiloride and (s)‐emopamil prevent the rise in ICP seen after …
Number of citations: 2 onlinelibrary.wiley.com

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